molecular formula C18H16BrClN2O3 B2570181 5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941957-41-1

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2570181
CAS No.: 941957-41-1
M. Wt: 423.69
InChI Key: GEDBMXUKGFJVIQ-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, methoxy, and oxopyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination and Chlorination:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

    Pyrrolidinone Introduction: The oxopyrrolidinyl group can be added through amide bond formation reactions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide: This compound shares a similar core structure but differs in the substituents, which can affect its chemical properties and biological activity.

    5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid:

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O3/c1-25-16-7-5-12(10-15(16)22-8-2-3-17(22)23)21-18(24)13-9-11(19)4-6-14(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDBMXUKGFJVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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